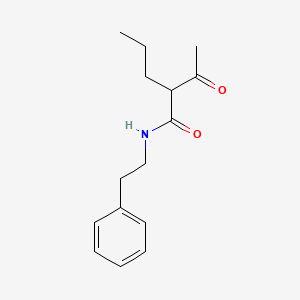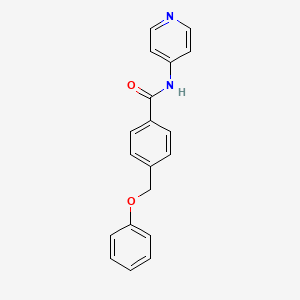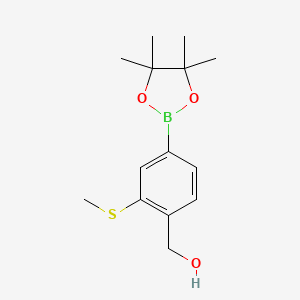![molecular formula C11H17Cl2N3 B13874072 4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine is an organic compound with the molecular formula C11H17Cl2N3 It is a derivative of benzene, featuring two chlorine atoms and a dimethylamino propyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Substitution: The final step involves the substitution of the amine group with a dimethylamino propyl group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4,5-dichloro-1,2-benzenediamine: Lacks the dimethylamino propyl group, making it less versatile in certain applications.
4,5-dichloro-N-(2-dimethylaminopropyl)-benzene-1,2-diamine: Similar structure but with a different position of the dimethylamino propyl group.
Uniqueness
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the dimethylamino propyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry .
特性
分子式 |
C11H17Cl2N3 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC名 |
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine |
InChI |
InChI=1S/C11H17Cl2N3/c1-16(2)5-3-4-15-11-7-9(13)8(12)6-10(11)14/h6-7,15H,3-5,14H2,1-2H3 |
InChIキー |
QZXHPZGDKDZOAE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=CC(=C(C=C1N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


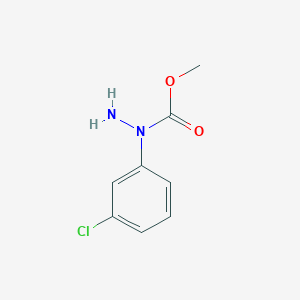
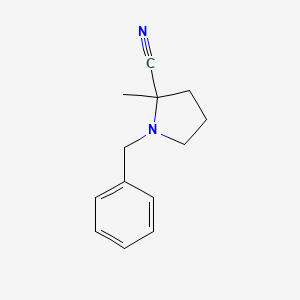
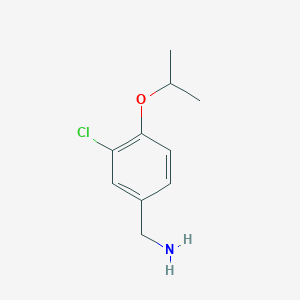

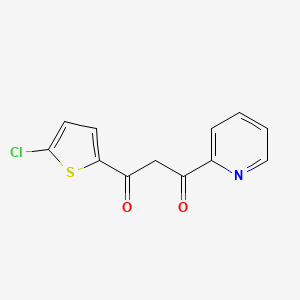
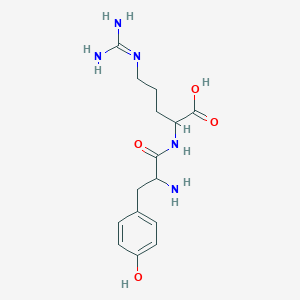
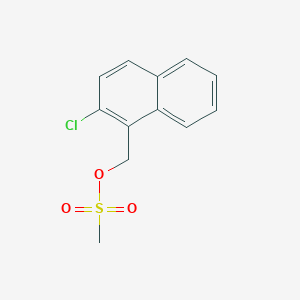

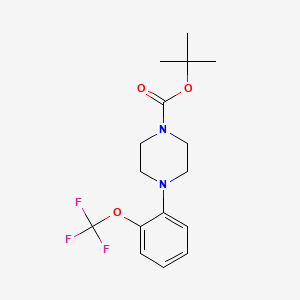

![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
